STS-135

Descripción general

Descripción

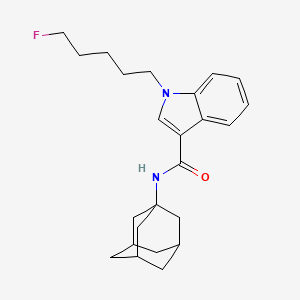

“N-(Adamantan-1-yl)-1-(5-fluoropentyl)-1H-indole-3-carboxamide” is also known as 5F-APINACA or 5F-AKB-48 . It is a synthetic cannabinoid that acts as a ligand to cannabinoid receptors . It is a third-generation synthetic cannabinoid .

Molecular Structure Analysis

The molecular formula of this compound is C23H30FN3O . It has an indole core structure and a substituted indole base. The base is substituted with a fluoropentyl chain .Chemical Reactions Analysis

When incubated with hepatocytes, it undergoes oxidation, hydrolysis, and glucuronidation, resulting in 29 metabolites, with monohydroxy STS-135 (M25) and dihydroxy this compound (M21) being the predominant metabolites .Physical And Chemical Properties Analysis

The compound has a density of 1.3±0.1 g/cm3, a boiling point of 584.9±30.0 °C at 760 mmHg, and a flash point of 307.6±24.6 °C . It has 4 hydrogen bond acceptors, 1 hydrogen bond donor, and 7 freely rotating bonds .Aplicaciones Científicas De Investigación

Agente cannabimimético

STS-135 es conocido por actuar como una droga de diseño que imita los efectos de los cannabinoides. Presenta una estructura de fluoropentilindol similar a AM2201, un cannabinoide sintético, y un grupo carboxamida adamantilo que puede aumentar su afinidad por el receptor CB2 periférico .

Componente de mezcla herbal

Se ha afirmado que se encuentra en mezclas herbales, donde contribuye a los efectos psicoactivos buscados por los usuarios de tales productos .

Investigación sobre el metabolismo

Ha habido al menos un estudio que evalúa el metabolismo in vitro de this compound a partir de microsomas hepáticos humanos, lo que puede ayudar a comprender su farmacocinética y su posible impacto en la salud humana .

Inhibición de la enzima esteroide sulfatase

Si bien no está directamente relacionado con this compound, la enzima esteroide sulfatase (STS) es un objetivo terapéutico para los cánceres dependientes de hormonas. La investigación sobre inhibidores de esta enzima podría informar potencialmente el desarrollo de compuestos relacionados con funciones similares .

Safety and Hazards

Mecanismo De Acción

Target of Action

STS-135 acts as a potent full agonist of both CB1 and CB2 receptors . These receptors are part of the endocannabinoid system, which plays a crucial role in various physiological processes such as pain sensation, mood, and memory.

Mode of Action

This compound interacts with its targets, the CB1 and CB2 receptors, by mimicking the action of endogenous cannabinoids. This interaction results in the activation of these receptors, leading to a series of downstream effects .

Biochemical Pathways

The activation of CB1 and CB2 receptors by this compound affects various biochemical pathways. Many genes responsible for regulating the production and metabolism of reactive oxygen species (ROS) were found to be significantly altered in the presence of this compound . Additionally, several genes encoding matrix and metalloproteinases involved in extracellular matrix (ECM) remodeling were significantly up-/down-regulated following exposure to this compound .

Result of Action

The activation of CB1 and CB2 receptors by this compound leads to a shift in biological and metabolic homeostasis. This is due to increased regulation in cellular antioxidants, ROS production, and tissue remodeling . These changes indicate that exposure to this compound may lead to pathophysiological damage or potential carcinogenesis in tissues .

Análisis Bioquímico

Biochemical Properties

STS-135 interacts with CB1 and CB2 receptors as a full agonist . The adamantyl group has been shown to be a CB1 selective agonist, and the adamantyl carboxamide group may have an increased affinity for the peripheral CB2 receptor .

Cellular Effects

Synthetic cannabinoids like this compound generally influence cell function by interacting with cannabinoid receptors, which are involved in various cell signaling pathways .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its interaction with CB1 and CB2 receptors . As a full agonist, it can activate these receptors, potentially leading to changes in gene expression and cellular responses .

Temporal Effects in Laboratory Settings

Synthetic cannabinoids like this compound are typically stable and do not degrade quickly .

Dosage Effects in Animal Models

Synthetic cannabinoids like this compound can have varying effects at different dosages, including potential toxic or adverse effects at high doses .

Metabolic Pathways

Synthetic cannabinoids like this compound are typically metabolized in the liver .

Transport and Distribution

Synthetic cannabinoids like this compound are typically lipophilic and can cross cell membranes easily .

Subcellular Localization

Synthetic cannabinoids like this compound can interact with cannabinoid receptors, which are typically found on the cell membrane .

Propiedades

IUPAC Name |

N-(1-adamantyl)-1-(5-fluoropentyl)indole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31FN2O/c25-8-4-1-5-9-27-16-21(20-6-2-3-7-22(20)27)23(28)26-24-13-17-10-18(14-24)12-19(11-17)15-24/h2-3,6-7,16-19H,1,4-5,8-15H2,(H,26,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COYHGVCHRRXECF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)NC(=O)C4=CN(C5=CC=CC=C54)CCCCCF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40725427 | |

| Record name | STS 135 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40725427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1354631-26-7 | |

| Record name | 1-(5-Fluoropentyl)-N-tricyclo[3.3.1.13,7]dec-1-yl-1H-indole-3-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1354631-26-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | STS-135 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1354631267 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | STS 135 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40725427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | STS-135 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E6917946XH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S)-2-[(Ethylthio)carbonyl]-5-oxo-1-pyrrolidinecarboxylic Acid tert-Butyl Ester](/img/structure/B565967.png)

![Tetrazolo[1,5-a]pyridin-7-amine](/img/structure/B565968.png)

![3-Bromo-5-chloropyrazolo[1,5-a]pyrimidine](/img/structure/B565984.png)